Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Halogenated Analogs
The target compound has a computed XLogP3-AA of 2.8, which is lower than typical halogenated analogs in the piperidinyl-pyrimidinyl urea series. This difference in lipophilicity can affect passive permeability, solubility, and metabolic stability, making direct substitution without experimental validation risky [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Estimated ~3.2–3.8 for mono-halogenated (3-Cl, 2-F) analogs in the series (class-level estimate; no direct experimental data available for those specific compounds) |
| Quantified Difference | ΔXLogP3-AA ≈ -0.4 to -1.0 (less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); no experimental logP/logD reported |
Why This Matters
Lower lipophilicity may reduce non-specific protein binding and phospholipidosis risk, but also potentially lower membrane permeability, requiring case-by-case assessment when selecting a compound for cellular vs. biochemical assays.
- [1] PubChem CID 72718336. Computed Properties, XLogP3-AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/72718336 (accessed 2026-04-29). View Source
